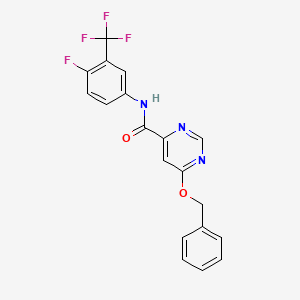

6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Description

6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a benzyloxy group at the 6-position and a 4-fluoro-3-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. The trifluoromethyl and fluorine substituents likely enhance metabolic stability and lipophilicity, aligning with trends observed in similar compounds .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O2/c20-15-7-6-13(8-14(15)19(21,22)23)26-18(27)16-9-17(25-11-24-16)28-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNDYJXUXXKLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

Substitution with the Phenyl Group: The phenyl group with fluorine and trifluoromethyl substituents can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the aromatic fluorine.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and trifluoromethyl groups often enhances the biological activity and metabolic stability of compounds.

Medicine

In medicinal chemistry, 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Pyrimidine Carboxamides with Antitubercular Activity

- Compound 43 (): Features a 4-fluorobenzyl-methylamino group at the 6-position and a 4-methylpiperazinyl-pyridinyl substituent. Demonstrates antitubercular activity with an LC–MS purity of 97% and moderate yield (29%) .

- Compound 44 (): Incorporates a trifluoromethylpyridinyl-methylamino group and an acetylpiperazinylphenyl carboxamide. Higher yield (38%) but unstated purity .

- The benzyloxy group may offer steric or electronic differences affecting target binding or solubility.

Heterocyclic Variations

- Thieno[2,3-d]pyrimidine Carboxamide (14a) (): Replaces the pyrimidine core with a thienopyrimidine system. Synthesis involves LiOH-mediated hydrolysis in THF/water, contrasting with typical pyrimidine carboxamide routes . The thiophene ring may alter electronic properties and bioavailability compared to the target compound.

Spiro and Polycyclic Derivatives

- EP 4 374 877 A2 Compounds (–4): Feature diazaspiro cores with multiple trifluoromethyl and fluorophenyl groups. The target compound’s simpler structure may favor scalability.

Diphenylpyrimidine-Benzamide Hybrids ():

Data Tables

Table 1. Structural and Functional Comparison of Pyrimidine Derivatives

Biological Activity

6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the realm of cancer therapeutics. The presence of the pyrimidine moiety and trifluoromethyl group enhances its binding affinity to target proteins involved in cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models.

- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating significant potency.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.5 | |

| A549 (Lung Cancer) | 1.8 | |

| HeLa (Cervical Cancer) | 3.0 |

Mechanistic Studies

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Specifically, it has been shown to downregulate cyclin D1 and upregulate p21, leading to G1 phase arrest in the cell cycle.

In Vivo Efficacy

In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups. For instance:

- A study involving a mouse model with implanted MCF-7 cells demonstrated a 60% reduction in tumor volume after 30 days of treatment with a daily dose of 10 mg/kg.

Safety Profile

Preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Histopathological examinations revealed no damage to vital organs such as the liver and kidneys.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.